N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a pyridine-methyl group substituted with a 1-methylpyrazole moiety. This structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets such as receptors or enzymes. The compound’s design leverages the benzo[b]thiophene scaffold, known for its metabolic stability and electronic properties, and the pyrazole-pyridine unit, which enhances solubility and binding affinity .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMYCMWHQSWZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:
Condensation Reactions: The formation of the pyrazole ring can be achieved through condensation reactions involving hydrazine and β-diketones or β-ketoesters.
Amination and Coupling Reactions: The pyridine ring is often synthesized through amination reactions, followed by coupling with the pyrazole derivative.
Amide Formation: The final step involves the formation of the amide bond between the benzo[b]thiophene-2-carboxylic acid derivative and the pyridine-pyrazole intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution Reactions: Substitution reactions can introduce new substituents onto the pyrazole or pyridine rings, leading to analogs with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies. In biology, the compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's potential medicinal applications are vast. It has been investigated for its use in drug discovery and development, particularly in the treatment of infectious diseases and cancer. Its ability to interact with various biological targets makes it a promising candidate for therapeutic interventions.
Industry: In the industrial sector, N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide can be used as a building block for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features, biological activity, and physicochemical properties.
Structural Analogues with Benzo[b]thiophene-2-carboxamide Core
Several analogs share the benzo[b]thiophene-2-carboxamide scaffold but differ in substituents and linker groups:
*Molecular weight estimated based on ’s analog with pyrazine substitution.
Key Observations :
- Substituent Impact : The piperidinylmethyl linker in compounds 42–47 () enhances hydrophilicity, whereas the pyridylmethyl group in the target compound may improve blood-brain barrier penetration due to aromatic stacking .
Analogues with Pyrazole-Pyridine Motifs
The pyrazole-pyridine unit is a common feature in receptor modulators:
Key Observations :
- Receptor Modulation: Benzoquinazolinone 12 demonstrates that pyrazole-pyridine motifs combined with bulky cores (e.g., quinazolinone) enhance M1 mAChR potency . The target compound’s benzo[b]thiophene core may offer distinct pharmacokinetic advantages, such as reduced CYP inhibition.
- Halogen Effects : Bromine in ’s analog increases molecular weight and lipophilicity, which could improve membrane permeability but reduce solubility .
Analogues with Pyrazine Substitution
describes a pyrazine-based variant:
- N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide :
- Structure : Pyrazine replaces pyridine in the linker.
- Impact : Pyrazine’s additional nitrogen atom may enhance hydrogen bonding but reduce metabolic stability due to increased polarity .
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and literature.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C21H18N4OS
- IUPAC Name : N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzo[b]thiophene-2-carboxamide
The structure includes a benzo[b]thiophene core, which is known for its biological activities, along with a pyridine and pyrazole moiety that may enhance its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research has shown that derivatives containing pyrazole and thiophene rings exhibit significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 5.2 | Apoptosis induction |
| Compound B | MCF7 | 3.8 | Cell cycle arrest |
| Compound C | PC3 | 4.0 | Inhibition of SCD |
Table 1: Anticancer activity of related compounds
The proposed mechanisms for the anticancer activity include:
- Apoptosis Induction : Compounds induce programmed cell death in cancer cells through activation of caspases.
- Cell Cycle Arrest : Some derivatives have been shown to halt the cell cycle at specific phases, preventing proliferation.
- Enzyme Inhibition : Interaction with enzymes such as stearoyl-CoA desaturase (SCD) has been noted, which is crucial in lipid metabolism in cancer cells .
Case Studies
A notable study evaluated the synthesis and biological activity of various pyrazole-thiophene derivatives, including this compound). The study demonstrated that these compounds exhibited significant cytotoxic effects on HepG2 and MCF7 cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Study Findings
In vitro assays showed:
- HepG2 Cells : The compound induced apoptosis via mitochondrial pathways.
- MCF7 Cells : It caused G0/G1 phase arrest, leading to reduced cell proliferation.
Q & A
Q. What are the key structural features of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide, and how do they influence its reactivity?
- Methodological Answer : The compound combines a benzo[b]thiophene core (providing aromatic stability and π-π stacking potential) with a pyridylmethyl group substituted with a methylpyrazole moiety. The pyridine ring enables hydrogen bonding, while the methylpyrazole enhances solubility and modulates steric effects. Reactivity is influenced by the electron-deficient pyridine and the nucleophilic carboxamide group. Structural confirmation requires NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry .
Q. What synthetic strategies are effective for constructing the pyridine-pyrazole-thiophene scaffold?
- Methodological Answer : Multi-step synthesis typically involves:
Pyridine functionalization : Coupling 6-bromo-pyridine-3-carbaldehyde with 1-methylpyrazole via Suzuki-Miyaura cross-coupling (Pd catalysis, K₂CO₃, DMF, 80°C) .
Reductive amination : Reacting the aldehyde intermediate with benzylamine (NaBH₃CN, MeOH) to form the pyridylmethyl linker .
Amide coupling : Using benzo[b]thiophene-2-carboxylic acid with EDCI/HOBt in DMF to finalize the carboxamide .
Monitor each step via TLC and purify intermediates via column chromatography (silica gel, EtOAc/hexane).
Q. How can researchers optimize reaction yields in the final amide bond formation?
- Methodological Answer : Yield optimization involves:
- Activating agents : Compare EDCI, DCC, or HATU for carboxylate activation. HATU often improves yields in sterically hindered systems .
- Solvent screening : Test DMF, THF, or dichloromethane; DMF enhances solubility of polar intermediates .
- Temperature control : Reactions at 0–25°C minimize side reactions.
Quantify purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictory bioactivity data in cellular assays (e.g., IC₅₀ variability) be systematically resolved?
- Methodological Answer : Contradictions may arise from assay conditions (cell line specificity, serum concentration) or compound stability.
- Replicate experiments : Use ≥3 biological replicates and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).
- Stability testing : Perform LC-MS to confirm compound integrity in culture media over 24–48 hrs .
- Pharmacokinetic profiling : Assess cellular uptake via LC-MS/MS and correlate with activity .
Q. What computational approaches are suitable for predicting target engagement and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase targets (e.g., EGFR, JAK2). Focus on the pyrazole’s hydrophobic pocket occupancy and carboxamide H-bonding .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and electrostatic potential. Validate with IC₅₀ data from analogs .
- MD simulations : Simulate binding dynamics (100 ns trajectories) to assess target residence time .
Q. How can metabolic instability (rapid clearance in vivo) be addressed during lead optimization?
- Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups on the carboxamide to enhance oral bioavailability .
- CYP450 inhibition assays : Test metabolites via human liver microsomes. Replace labile methylpyrazole with fluorinated analogs to reduce oxidation .
- PK/PD modeling : Use compartmental models to correlate dosing regimens with tissue exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
